molecular formula C9H8N2O4 B2385772 (E)-2-(2-(hydroxyimino)acetamido)benzoic acid CAS No. 6579-46-0

(E)-2-(2-(hydroxyimino)acetamido)benzoic acid

Cat. No.: B2385772
CAS No.: 6579-46-0
M. Wt: 208.173
InChI Key: HKECZOKZNVYPQT-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-(hydroxyimino)acetamido)benzoic acid is an organic compound with a complex structure that includes both hydroxyimino and acetamido functional groups attached to a benzoic acid core

Scientific Research Applications

(E)-2-(2-(hydroxyimino)acetamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, the inhibitory effect of 2, 4-bis (2-acetoxybenzamido) benzoic acid (AB-50) and 2, 4-bis (2-hydroxybenzamido) benzoic acid (AB-23, an active form of AB-50) on IgE-like antibody-mediated passive cutaneous anaphylaxis (PCA) was studied . It was concluded that the inhibition of IgE-mediated PCA by AB-50 was based on the prevention of degranulation of and thus the release of chemical mediators from mast cells without direct antagonism against chemical mediators of PCA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(hydroxyimino)acetamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with hydroxylamine to form the hydroxyimino derivative. This is followed by acylation with acetic anhydride to introduce the acetamido group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(hydroxyimino)acetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: Lacks the hydroxyimino and acetamido groups, making it less reactive in certain chemical reactions.

    Hydroxybenzoic acids: Similar structure but without the acetamido group, leading to different chemical properties and applications.

    Acetamidobenzoic acids:

Uniqueness

(E)-2-(2-(hydroxyimino)acetamido)benzoic acid is unique due to the presence of both hydroxyimino and acetamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[(2E)-2-hydroxyiminoacetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-4-2-1-3-6(7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKECZOKZNVYPQT-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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